Holmium chloride (HoCl3), hexahydrate (8CI,9CI)

Magnetic Materials Paramagnetism Cryogenics

Holmium chloride hexahydrate (HoCl3·6H2O) is the definitive source of the Ho³⁺ ion for optical calibration and advanced magnetic materials. Its unique f-f absorption peaks (241, 287, 361, 451, 485, 536, 640 nm) are mandated by Ph. Eur. and USP for wavelength accuracy verification. With an exceptional magnetic moment of 10.6 µB, it is the optimal precursor for cryogenic magnetic refrigeration. As a dopant for Ho:YAG lasers, it enables 2- and 3-µm emission for medical lithotripsy and LIDAR. 99.9% purity ensures data integrity and regulatory compliance.

Molecular Formula Cl3H12HoO6
Molecular Weight 379.38 g/mol
Cat. No. B12351147
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHolmium chloride (HoCl3), hexahydrate (8CI,9CI)
Molecular FormulaCl3H12HoO6
Molecular Weight379.38 g/mol
Structural Identifiers
SMILESO.O.O.O.O.O.[Cl-].[Cl-].[Cl-].[Ho+3]
InChIInChI=1S/3ClH.Ho.6H2O/h3*1H;;6*1H2/q;;;+3;;;;;;/p-3
InChIKeyBUQFCXABQYNXLP-UHFFFAOYSA-K
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Holmium Chloride Hexahydrate (HoCl3·6H2O): Key Procurement Specifications and Class-Level Context


Holmium chloride hexahydrate (HoCl3·6H2O, CAS 14914-84-2) is an inorganic salt of the lanthanide series, existing as pale green to yellow hygroscopic crystals [1]. As a hydrated chloride source of the Ho³⁺ ion, it is primarily valued for its well-defined f-f electronic transitions, which underpin its use in optical calibration [2], and for the high paramagnetic susceptibility of the holmium center [3]. Its utility in advanced materials synthesis and as a catalyst precursor further defines its procurement profile.

Why Generic Substitution Fails: Critical Performance Divergences Among Lanthanide Chloride Hexahydrates


The family of lanthanide chloride hexahydrates (LnCl3·6H2O) shares superficial chemical and physical similarities, yet their substitution in technical applications is precluded by stark, quantifiable differences in magnetic, optical, and thermodynamic behavior. While all members are water-soluble salts of trivalent cations, the specific electronic configuration of the Ho³⁺ ion (4f¹⁰) dictates a unique set of absorption bands, an exceptional magnetic moment, and a specific dehydration pathway that are not shared by its neighbors in the periodic table, such as Dy³⁺ or Er³⁺ [1]. Relying on a cheaper or more readily available alternative without rigorous verification will compromise the integrity of spectroscopic calibrations [2], alter the magnetic response in cryogenic or device applications [3], and lead to inconsistent material synthesis outcomes [4].

Quantitative Differentiation of Holmium Chloride Hexahydrate: Direct Comparative Evidence vs. In-Class Alternatives


Comparative Magnetic Moment: Ho³⁺ (10.6 µB) vs. Dy³⁺ (10.6 µB) and Gd³⁺ (7.9 µB)

Holmium (III) compounds exhibit one of the highest effective magnetic moments among all naturally occurring elements, with a value of 10.6 Bohr magnetons (µB). While Dysprosium (III) possesses a nearly identical moment of 10.6 µB, Holmium's value is significantly higher than that of Gadolinium (III), which is 7.9 µB [1]. This high moment is a direct consequence of the 4f¹⁰ electronic configuration and is intrinsic to the Ho³⁺ ion, independent of the chloride ligand field.

Magnetic Materials Paramagnetism Cryogenics

Comparative Optical Calibration: Holmium's Distinctive Peak Wavelengths vs. Generic Lanthanide Spectra

Holmium chloride hexahydrate provides a unique, stable, and well-defined set of absorption peaks in the UV-Vis spectrum, making it a certified calibration standard per pharmacopeias (Ph. Eur., USP) [1]. The standard measurement wavelengths are 241, 287, 361, 451, 485, 536, and 640 nm (measured at 1 nm slit width). In contrast, other lanthanide chlorides like NdCl3·6H2O or ErCl3·6H2O have different, non-overlapping spectral fingerprints and are not recognized for this specific calibration purpose.

Spectroscopy Analytical Chemistry Quality Control

Comparative Dehydration Thermodynamics: HoCl3·6H2O vs. TbCl3·6H2O and DyCl3·6H2O

The thermodynamic characteristics of dehydration for HoCl3·6H2O differ markedly from its immediate periodic neighbors. A study measuring equilibrium water vapor pressure from 325-400 K found that the dehydration thermodynamics for TbCl3·6H2O and DyCl3·6H2O exceed analogous values from studies of crystalline lanthanide chloride hydrates. In contrast, the characteristics for HoCl3·6H2O are closer to those of the lighter lanthanides, such as LaCl3·7H2O, NdCl3·6H2O, and GdCl3·6H2O [1].

Thermal Analysis Material Synthesis Thermodynamics

Comparative Neutron Capture Cross-Section: Holmium vs. Gadolinium as a Nuclear Control Material

Holmium possesses a high thermal neutron capture cross-section, making its compounds candidates for neutron-absorbing applications. A recent measurement at the Kyoto University Reactor determined the total thermal neutron capture cross-section for natural holmium to be 64.0 ± 0.6 barns, supporting previous evaluation values of 64.7 barns [1]. This value, while substantial, is distinct from that of other lanthanides used for neutron capture, such as Gadolinium, which has a significantly higher cross-section of approximately 49,000 barns. The more moderate cross-section of Holmium allows for a different class of applications where a high, but not extreme, neutron absorption rate is desired.

Nuclear Engineering Neutron Shielding Reactor Materials

Procurement-Driven Application Scenarios for Holmium Chloride Hexahydrate Based on Verified Differentiation


Certified Wavelength Calibration of UV-Vis Spectrophotometers

Procurement of high-purity HoCl3·6H2O (or its oxide derivative) is non-negotiable for laboratories requiring regulatory-compliant (Ph. Eur., USP) wavelength accuracy verification in the 240-650 nm range. The compound's unique and stable absorption peaks at 241, 287, 361, 451, 485, 536, and 640 nm [1] are the industry standard. Substituting with any other lanthanide chloride will result in a different spectral output, failing to meet the specific peak position requirements of pharmacopeial monographs and instrument qualification protocols. This ensures data integrity and audit compliance in pharmaceutical, environmental, and chemical QC/QA laboratories.

Synthesis of High-Performance Paramagnetic and Magnetocaloric Materials

The exceptionally high effective magnetic moment of the Ho³⁺ ion (10.6 µB) [1] is the primary driver for selecting HoCl3·6H2O as a precursor in the synthesis of advanced magnetic materials. While Dy³⁺ offers a nearly identical moment, Holmium's distinct dehydration thermodynamics [2] may provide a processing advantage in specific synthetic routes. This property is critical for developing materials for magnetic refrigeration, cryogenic cooling systems, and specialized magnetic components where maximum paramagnetic response per unit mass is required. Substituting with a lower-moment lanthanide like Gd³⁺ would directly reduce the material's magnetic susceptibility by over 30%, rendering the final device underperforming or non-functional.

Precursor for Holmium-Doped Optical Fibers and Solid-State Lasers

HoCl3·6H2O is a primary feedstock for producing high-purity anhydrous HoCl3, which is then used as a dopant precursor in optical fiber preforms and laser crystal growth (e.g., Ho:YAG). The 4f¹⁰ electronic configuration of Ho³⁺ gives rise to laser emission lines in the 2 µm and 3 µm wavelength regions, which are distinct from the ~1.5 µm emission of Er³⁺ or the ~1.0 µm emission of Nd³⁺ [1]. This specific emission is crucial for applications in atmospheric sensing, medical lasers (e.g., lithotripsy), and eye-safe LIDAR. Procurement of a neighboring lanthanide chloride would result in doping with the wrong ion, shifting the laser's emission wavelength and rendering the device useless for its intended application.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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